

Isocarbophos: A Technical Guide to Its Chemical Identity, Mechanism of Action, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the organophosphate insecticide **Isocarbophos**. It details its chemical identifiers, primary mechanism of action through acetylcholinesterase inhibition, and its environmental biodegradation. Furthermore, this guide furnishes detailed experimental protocols for key assays relevant to its study, including acetylcholinesterase inhibition assays, residue analysis in food matrices, and the enantioselective analysis of its stereoisomers.

Core Chemical Identifiers of Isocarbophos

A summary of the key chemical identifiers for **Isocarbophos** is presented in the table below, providing a foundational reference for researchers.

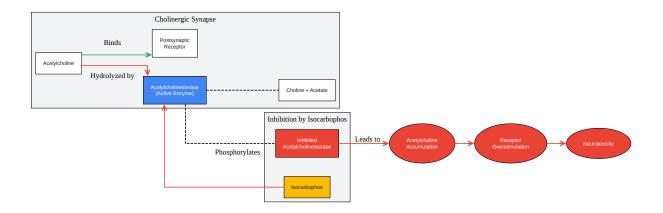


Identifier	Value
CAS Number	24353-61-5[1][2][3][4]
IUPAC Name	propan-2-yl 2- [amino(methoxy)phosphinothioyl]oxybenzoate[1]
Chemical Formula	C11H16NO4PS[1][2][3]
Molecular Weight	289.29 g/mol [1][3]
PubChem CID	90479[1][2]
SMILES String	CC(C)OC(=0)C1=CC=CC=C1OP(=S)(N)OC[1]
InChI Key	YFVOXLJXJBQDEF-UHFFFAOYSA-N[1]
Synonyms	O-Methyl O-[2-(isopropoxycarbonyl)phenyl] phosphoramidothioate, Optunal, BAY 93820[1] [3]

Mechanism of Action: Acetylcholinesterase Inhibition

Isocarbophos, like other organophosphate insecticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity. [6][7] The organophosphate group of **Isocarbophos** phosphorylates a serine residue in the active site of AChE, forming a stable, covalent bond that renders the enzyme inactive.[6][7]





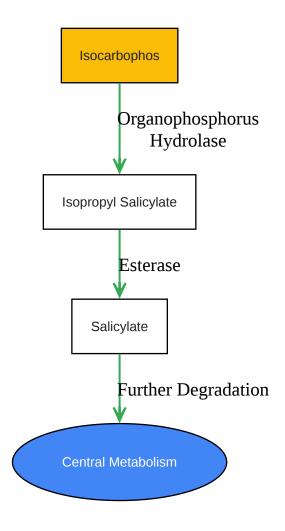
Click to download full resolution via product page

Figure 1: Mechanism of Acetylcholinesterase Inhibition by Isocarbophos.

Biodegradation Pathway of Isocarbophos

In the environment, **Isocarbophos** can be degraded by microorganisms. For instance, Arthrobacter sp. scl-2 can utilize **Isocarbophos** as a source of carbon and phosphorus. The initial step in this biodegradation pathway is the hydrolysis of the phosphoramidothioate moiety by an organophosphorus hydrolase, which yields isopropyl salicylate. Subsequently, the isopropyl ester is hydrolyzed to salicylate, a more readily degradable intermediate.[8][9]





Click to download full resolution via product page

Figure 2: Biodegradation Pathway of Isocarbophos by Arthrobacter sp. scl-2.

Experimental Protocols Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for determining acetylcholinesterase activity and its inhibition by **Isocarbophos**.

Materials:

- Acetylcholinesterase (AChE) from electric eel (or other suitable source)
- Acetylthiocholine iodide (ATCI)



- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- · Isocarbophos analytical standard
- Solvent for Isocarbophos (e.g., DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the assay will need to be optimized.
 - Prepare a stock solution of ATCI in deionized water.
 - Prepare a stock solution of DTNB in Tris-HCl buffer.
 - Prepare a stock solution of **Isocarbophos** in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of inhibitor concentrations.
- Assay Setup (in a 96-well plate):
 - Blank: 190 μL of Tris-HCl buffer.
 - \circ Control (100% Activity): 170 μL of Tris-HCl buffer + 10 μL of solvent + 10 μL of AChE solution.
 - \circ Test (Inhibitor): 170 μL of Tris-HCl buffer + 10 μL of **Isocarbophos** dilution + 10 μL of AChE solution.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.



- Reaction Initiation: Add 10 μ L of DTNB solution to all wells, followed by 10 μ L of ATCI solution to initiate the enzymatic reaction.
- Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.
 - Calculate the percentage of inhibition for each Isocarbophos concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
 - Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Residue Analysis of Isocarbophos in Vegetable Samples by GC-MS

This protocol outlines a general procedure for the determination of **Isocarbophos** residues in vegetable matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Materials:

- Homogenizer/blender
- Centrifuge and centrifuge tubes (50 mL)
- Vortex mixer
- Acetonitrile (pesticide residue grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent



- Graphitized carbon black (GCB) or C18 sorbent (optional, depending on the matrix)
- Isocarbophos analytical standard
- GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)

Procedure:

- Sample Preparation (QuEChERS):
 - Homogenize a representative sample of the vegetable.
 - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10-15 mL of acetonitrile.
 - Add internal standards if used.
 - Shake vigorously for 1 minute.
 - Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE tube containing anhydrous MgSO₄ and PSA. For pigmented samples, GCB may be included. For fatty samples, C18 may be used.
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 2 minutes.
- GC-MS Analysis:
 - Transfer the cleaned-up supernatant to a GC vial.



- Inject an aliquot (e.g., 1-2 μL) into the GC-MS system.
- Typical GC Conditions:
 - Injector: Splitless mode, 250°C.
 - Oven Program: Start at a suitable temperature (e.g., 70°C), hold for a few minutes, then ramp to a final temperature (e.g., 280-300°C).
 - Carrier Gas: Helium at a constant flow rate.
- Typical MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening. Monitor characteristic ions for Isocarbophos for quantification and confirmation.
- Quantification:
 - Prepare a calibration curve using matrix-matched standards or by standard addition to compensate for matrix effects.
 - Quantify the concentration of **Isocarbophos** in the sample based on the calibration curve.

Enantioselective Separation and Toxicity Testing of Isocarbophos

This protocol describes the separation of **Isocarbophos** enantiomers and the subsequent evaluation of their differential toxicity.[10]

Materials:

- Racemic Isocarbophos standard
- High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD)



- Circular Dichroism (CD) detector (optional, for absolute configuration)
- Mobile phase (e.g., n-hexane/isopropanol mixture)
- Test organisms (e.g., Daphnia magna)
- Culture medium for the test organism
- · Standard laboratory glassware

Procedure:

- Enantioselective Separation:
 - Develop an HPLC method for the baseline separation of the Isocarbophos enantiomers
 using a suitable chiral column and mobile phase. An example method uses a Chiralcel OD
 column with a mobile phase of n-hexane/isopropanol (90/10, v/v) at a flow rate of 0.8
 mL/min.[10]
 - Collect the separated enantiomer fractions.
 - Confirm the purity of the collected fractions.
 - If a CD detector is available, the absolute configuration of the enantiomers can be determined.
- Acute Toxicity Testing (Example with Daphnia magna):
 - Culture the test organisms under standard conditions.
 - Prepare a series of test solutions with varying concentrations of the racemic
 Isocarbophos and each individual enantiomer in the culture medium.
 - Expose a set number of organisms to each test concentration and a control (medium only)
 for a defined period (e.g., 48 hours).
 - Record the mortality or immobilization of the organisms at regular intervals.



- Calculate the median lethal concentration (LC₅₀) for the racemate and each enantiomer using appropriate statistical methods (e.g., probit analysis).
- Compare the LC₅₀ values to determine the enantioselective toxicity. Studies have shown that the enantiomers of **Isocarbophos** can exhibit significantly different toxicities.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Isocarbophos enviPath Visualization [osbornelab.manchester.edu]
- 2. Isocarbophos Degradation Pathway [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholinesterase inhibitor Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Single and joint acute toxicity of isocarbophos enantiomers to Daphnia magna PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Isocarbophos: A Technical Guide to Its Chemical Identity, Mechanism of Action, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203156#isocarbophos-cas-number-and-chemical-identifiers]

Disclaimer & Data Validity:





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com